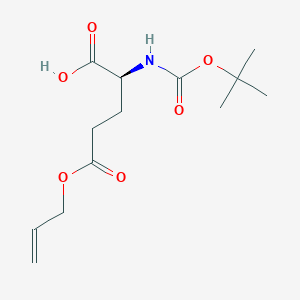
(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
Vue d'ensemble
Description
Tert-butoxycarbonyl (Boc) protected amino acids are commonly used in peptide synthesis . They are a type of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is used to protect the amino group during peptide synthesis, preventing unwanted reactions .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is typically achieved by simple neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids generally includes an amino acid backbone with a tert-butoxycarbonyl (Boc) group attached to the amino group . The exact structure would depend on the specific amino acid being used.
Chemical Reactions Analysis
Boc-protected amino acids can be used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Physical And Chemical Properties Analysis
The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Applications De Recherche Scientifique
Synthesis of Non-natural Alpha-amino Acids
A general method utilizes tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, obtained from l-glutamic acid, for synthesizing enantiopure non-natural alpha-amino acids. This process, through Wittig reaction, facilitates the creation of various delta, epsilon-unsaturated alpha-amino acids, including the synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).
Anticancer Agents Design
The synthesis of functionalized amino acid derivatives aims to design new anticancer agents. Compounds synthesized from such amino acids have shown cytotoxicity against human cancer cell lines, highlighting their potential in cancer treatment (Kumar, V., Mudgal, M. M., Rani, N., Jha, A., Jaggi, M., Singh, A. T., Sanna, V., Singh, P., Sharma, P., Irchhaiya, R., & Burman, A., 2009).
Chiral Monomer Synthesis
The compound is instrumental in synthesizing a chiral monomer precursor for AABB-type stereoregular polyamide. Derived from natural amino acids like L-glutamic acid and L-alanine, this approach underscores the compound's role in developing advanced polymeric materials (Gómez, R. V., Orgueira, H., & Varela, O., 2003).
Enzyme Inhibition Studies
Research into sulfur-containing compounds from pineapple fruit, which share a structural similarity with (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, has led to the discovery of potential skin whitening agents and anti-browning agents for pineapple juice due to their inhibitory activities against tyrosinase (Zheng, Z.-P., Ma, J., Cheng, K.-W., Chao, J., Zhu, Q., Chang, R., Zhao, M., Lin, Z.-x., & Wang, M., 2010).
Mécanisme D'action
The proposed mechanism includes the following steps: (1) attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, (2) formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5, (3) an alternative pathway where the salt 4 directly reacts with resin-bound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYUMCXQWYCAW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152115 | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132286-79-4 | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132286-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



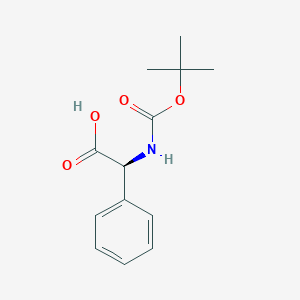
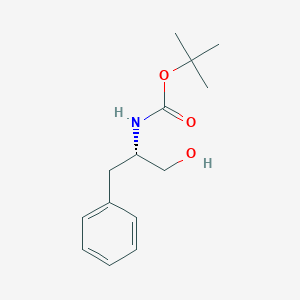
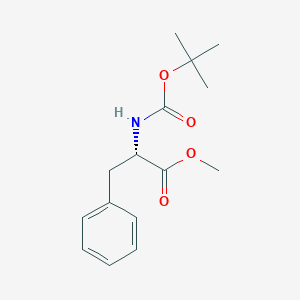
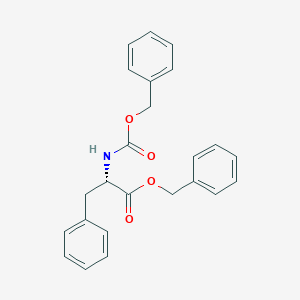

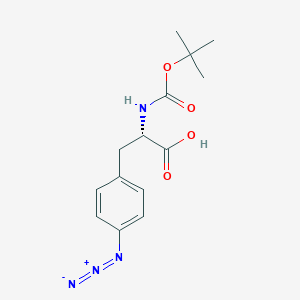
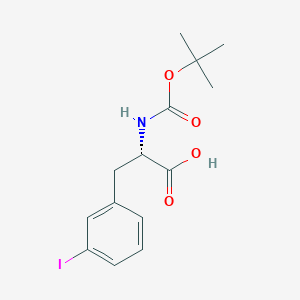
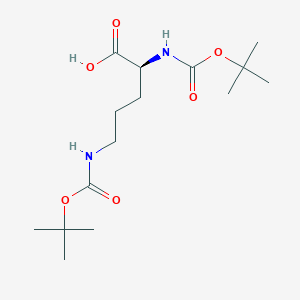



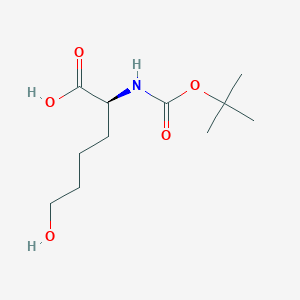
![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)
